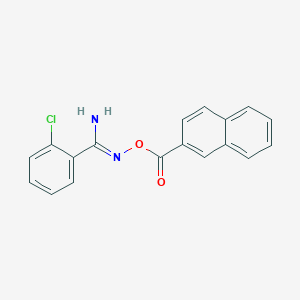
4-(methoxycarbonyl)benzyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(methoxycarbonyl)benzyl 2-chlorobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzyl benzoate derivative that has a methoxycarbonyl group attached to the benzyl moiety and a chlorine atom attached to the benzoate moiety.
Mécanisme D'action
The mechanism of action of 4-(methoxycarbonyl)benzyl 2-chlorobenzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes or signaling pathways that are involved in the progression of various diseases. It may also interact with cellular membranes or proteins to induce specific biological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(methoxycarbonyl)benzyl 2-chlorobenzoate exhibits various biochemical and physiological effects, depending on the concentration and context of its application. It has been reported to induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of disease. However, more research is needed to fully understand the effects of this compound on different biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(methoxycarbonyl)benzyl 2-chlorobenzoate in lab experiments include its relatively simple synthesis method, its versatility as a building block for the preparation of other compounds, and its potential as a drug candidate for various diseases. However, its limitations include its low solubility in water, its potential toxicity at high concentrations, and its limited availability in commercial sources.
Orientations Futures
Future research on 4-(methoxycarbonyl)benzyl 2-chlorobenzoate could focus on several directions, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for specific diseases, the exploration of its interactions with different biological systems, and the synthesis of more complex functional materials based on its structure. Additionally, more studies are needed to fully understand the advantages and limitations of this compound in different experimental settings.
Méthodes De Synthèse
The synthesis of 4-(methoxycarbonyl)benzyl 2-chlorobenzoate involves the reaction between 4-(methoxycarbonyl)benzyl alcohol and 2-chlorobenzoic acid in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The reaction produces the desired compound and a byproduct, which can be removed by simple purification methods.
Applications De Recherche Scientifique
4-(methoxycarbonyl)benzyl 2-chlorobenzoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. In material science, it has been used as a building block for the synthesis of various functional materials. In organic synthesis, it has been utilized as a reagent for the preparation of other chemical compounds.
Propriétés
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-20-15(18)12-8-6-11(7-9-12)10-21-16(19)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGBMACNLWNERC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methoxycarbonylphenyl)methyl 2-chlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (4-{[(3,4-dimethylphenoxy)acetyl]amino}phenyl)acetate](/img/structure/B5760560.png)
![ethyl 4-{[3-(4-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5760562.png)

![3-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5760578.png)
![N,N-dimethyl-3-{[methyl(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5760593.png)


![N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B5760612.png)

![2-benzyl-1,3,4,8-tetramethyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5760636.png)
![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5760654.png)
![2-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5760657.png)